3-Thia-6-azoniaspiro(5.5)undecane chloride
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Overview
Description
3-Thia-6-azoniaspiro(5.5)undecane chloride is a chemical compound with the molecular formula C9H18ClNS. It is known for its unique spiro structure, which includes a sulfur atom and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-6-azoniaspiro(5.5)undecane chloride typically involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. One common method involves the reaction of a cyclic amine with a thiol compound in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Thia-6-azoniaspiro(5.5)undecane chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
3-Thia-6-azoniaspiro(5.5)undecane chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Thia-6-azoniaspiro(5.5)undecane chloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The compound can also undergo redox reactions, which can influence cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Thia-6-azoniaspiro(5.5)undecane hydroxide
- 6-Azoniaspiro(5.5)undecane chloride
- 3,9-Diaza-6-azoniaspiro(5.5)undecane chloride
Uniqueness
3-Thia-6-azoniaspiro(5.5)undecane chloride is unique due to its specific spiro structure, which includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties, making it useful in a variety of applications. Compared to similar compounds, it may offer different reactivity and stability profiles, which can be advantageous in certain research and industrial contexts.
Properties
CAS No. |
94276-07-0 |
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Molecular Formula |
C9H18ClNS |
Molecular Weight |
207.76 g/mol |
IUPAC Name |
3-thia-6-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C9H18NS.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h1-9H2;1H/q+1;/p-1 |
InChI Key |
WXATUYAACRMMCO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(CC1)CCSCC2.[Cl-] |
Origin of Product |
United States |
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